molecular formula C5H6F6O2 B14749043 2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 754-57-4

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol

Katalognummer: B14749043
CAS-Nummer: 754-57-4
Molekulargewicht: 212.09 g/mol
InChI-Schlüssel: FELAIVMCKSNJHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated alcohol with the molecular formula C5H6F6O2. It is known for its high polarity and ionizing power, making it a valuable solvent in various chemical reactions. The compound is characterized by its six fluorine atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol can be synthesized through the reaction of hexafluoroacetone with ethanol. The reaction typically involves the following steps:

Analyse Chemischer Reaktionen

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol involves its high polarity and ionizing power, which facilitate various chemical reactions. The compound acts as a solvent, stabilizing reaction intermediates and enhancing reaction rates. Its molecular targets include various functional groups in organic molecules, enabling efficient transformations .

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol can be compared with other fluorinated alcohols, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is similar in structure but lacks the ethoxy group.

    Trifluoroethanol: Another fluorinated alcohol with three fluorine atoms, used in similar applications but with different solvent properties.

    Pentafluoropropanol: A fluorinated alcohol with five fluorine atoms, used in specialized chemical reactions.

The uniqueness of this compound lies in its combination of high polarity, ionizing power, and the presence of an ethoxy group, which enhances its solubility and reactivity in various chemical processes .

Eigenschaften

CAS-Nummer

754-57-4

Molekularformel

C5H6F6O2

Molekulargewicht

212.09 g/mol

IUPAC-Name

2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C5H6F6O2/c1-2-13-3(12,4(6,7)8)5(9,10)11/h12H,2H2,1H3

InChI-Schlüssel

FELAIVMCKSNJHP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.